methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable pyrrole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, including methylation and trifluoromethylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N’-[1,3-Benzodioxol-5-ylmethylidene]-2-(2-thienyl)acetohydrazide: Shares the benzodioxole moiety but differs in the presence of a thienyl group instead of a pyrrole ring.
Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate: Contains the benzodioxole moiety but lacks the trifluoromethyl and pyrrole groups.
Uniqueness
Methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO5/c1-12-19(21(28)29-2)16(8-13-6-7-17-18(9-13)31-11-30-17)20(27)26(12)15-5-3-4-14(10-15)22(23,24)25/h3-10H,11H2,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYQHXWFCPQKZ-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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